methanone](/img/structure/B5512550.png)

[3-fluoro-4-(4-morpholinyl)phenyl](phenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

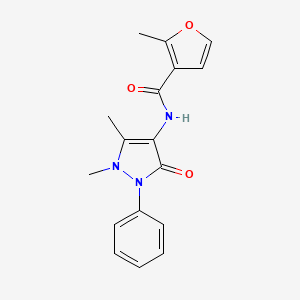

3-Fluoro-4-(4-morpholinyl)phenylmethanone is a compound of interest in the field of chemical research due to its structural uniqueness and potential biological activity. The compound's relevance spans various aspects of synthetic organic chemistry, including its synthesis, molecular structure analysis, chemical reactions and properties, as well as physical and chemical properties analysis.

Synthesis Analysis

The synthesis of compounds structurally related to 3-fluoro-4-(4-morpholinyl)phenylmethanone involves complex chemical reactions. For example, 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone was synthesized through the condensation of 3-fluorobenzoic acid with 4-morpholino-1H-indazol-3-amine, prepared from 2,6-difluorobenzonitrile by amination with morpholine followed by cyclization with hydrazine hydrate (Tang & Fu, 2018). Another example includes the preparation of 3-fluoro-4-morpholinylphenylmethanone derivatives through multi-step reactions, indicating the complexity and diversity of synthetic approaches to access this class of compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-fluoro-4-(4-morpholinyl)phenylmethanone has been characterized using techniques such as X-ray diffraction. For instance, the crystal structure and molecular geometry were determined, revealing the compound's distinct molecular arrangement and stability provided by intramolecular hydrogen bonds (Prasad et al., 2018). Such detailed structural analysis is crucial for understanding the compound's chemical behavior and reactivity.

Chemical Reactions and Properties

The chemical reactivity and properties of 3-fluoro-4-(4-morpholinyl)phenylmethanone and its analogs have been explored through various reactions. For example, modifications of the morpholine ring or the introduction of different substituents can significantly affect the compound's biological activity and chemical stability. These studies help in understanding the fundamental reactivity patterns and the influence of structural modifications on the compound's properties.

Physical Properties Analysis

The physical properties of compounds related to 3-fluoro-4-(4-morpholinyl)phenylmethanone, such as solubility, melting point, and crystalline structure, are influenced by their molecular configuration. The determination of these properties is essential for the development of potential applications, including their use in material science or as pharmaceutical intermediates.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, are critical for understanding the compound's potential applications and handling requirements. Studies focusing on these aspects provide valuable insights into the compound's versatility and suitability for specific applications.

Applications De Recherche Scientifique

The chemical compound “3-fluoro-4-(4-morpholinyl)phenylmethanone” is a specific entity that may have potential applications in various scientific research fields. However, due to the precise and specialized nature of the compound, direct studies or applications specific to it are not readily found in the literature. Instead, I will discuss related research areas and applications that involve similar chemical frameworks or functionalities, which may provide insights into the potential scientific research applications of the compound .

Fluorescent Chemosensors

Compounds with similar structures, such as derivatives of phenylmethanone or fluorophenyl groups, have been extensively studied for their applications as fluorescent chemosensors. These chemosensors are utilized for the detection of metal ions, anions, and neutral molecules, showcasing high selectivity and sensitivity. The research in this area emphasizes the utility of such compounds in environmental monitoring, biomedical imaging, and analytical chemistry (Roy, 2021).

Pharmaceutical Synthesis

In the realm of pharmaceutical manufacturing, compounds featuring fluoroaryl and morpholinyl groups serve as key intermediates. For instance, 2-fluoro-4-bromobiphenyl is a crucial intermediate in the synthesis of flurbiprofen, a non-steroidal anti-inflammatory drug. This highlights the potential role of “3-fluoro-4-(4-morpholinyl)phenylmethanone” in the synthesis of novel pharmaceuticals, given its structural features that are conducive to chemical modifications and bioactivity (Qiu et al., 2009).

Molecular Imaging

Fluorinated compounds are pivotal in molecular imaging, especially in positron emission tomography (PET) and fluorescent imaging techniques. Their unique electronic properties contribute to high-resolution imaging of biological processes, cancer diagnosis, and the monitoring of therapeutic responses. The incorporation of fluoroaryl groups enhances the pharmacokinetic properties of imaging agents, making them ideal candidates for in vivo studies (Alford et al., 2009).

Propriétés

IUPAC Name |

(3-fluoro-4-morpholin-4-ylphenyl)-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO2/c18-15-12-14(17(20)13-4-2-1-3-5-13)6-7-16(15)19-8-10-21-11-9-19/h1-7,12H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLBSCKLLNQMQAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

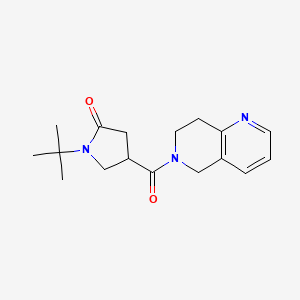

![rel-(3R,4S)-4-isopropyl-1-[6-(1-pyrrolidinylcarbonyl)-2-pyrazinyl]-3-pyrrolidinamine hydrochloride](/img/structure/B5512484.png)

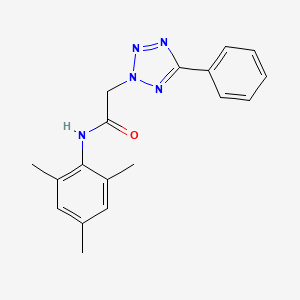

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5512492.png)

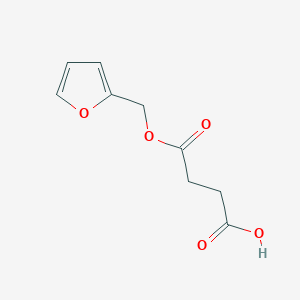

![5-[(4-chlorophenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide](/img/structure/B5512501.png)

![4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5512503.png)

![3-[5-(2-methyl-1-phenoxypropyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5512509.png)

![2-(4-fluorophenyl)-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)acetamide](/img/structure/B5512515.png)

![N-((3S*,4R*)-1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5512522.png)

![5-(phenoxymethyl)-4-[(2,4,5-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5512523.png)

![1-[(4-chlorobenzyl)sulfonyl]-N-[2-(dimethylamino)ethyl]-3-piperidinecarboxamide](/img/structure/B5512533.png)